LogP Differentiation: Balanced Lipophilicity vs. Analogs
The target compound exhibits a computed LogP of 0.16, positioning it in a balanced lipophilicity window distinct from both more hydrophilic unmethylated analogs (LogP = −0.35 to −0.47) and the more lipophilic 4-ethyl analog (LogP = 0.49) . This intermediate value, driven by the presence of both N1-methyl and C4-methyl groups in combination with the methylsulfonyl moiety, provides a differentiated starting point for programs requiring moderate passive membrane permeability without excessive hydrophobicity.
Comparator A: −0.35 (Δ+0.51)
Comparator B: −0.47 (Δ+0.63)
Comparator C: 0.49 (Δ−0.33)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP / LogP) |
|---|---|
| Target Compound Data | LogP = 0.16 |
| Comparator Or Baseline | Comparator A (CAS 1343223-41-5, missing C4-methyl): LogP = −0.35; Comparator B (CAS 1350479-19-4, missing N1-methyl and C4-methyl): LogP = −0.47; Comparator C (CAS 1350477-92-7, 4-ethyl instead of 4-methyl, no N1-methyl): LogP = 0.49 |
| Quantified Difference | ΔLogP = +0.51 vs. Comparator A; ΔLogP = +0.63 vs. Comparator B; ΔLogP = −0.33 vs. Comparator C |
| Conditions | Computed LogP values from Fluorochem product datasheets; all values derived using consistent computational methodology (PubChem/XLogP3 or equivalent) and reported as single-point values without experimental determination. |
Why This Matters
A LogP shift of ≥0.5 log units is pharmacokinetically significant; procurement of an incorrect analog can lead to systematically different permeability and solubility behavior, invalidating ADME predictions in lead optimization.
